
5-ヨードベンゼン-1,3-ジオール
概要
説明
5-Iodobenzene-1,3-diol, also known as 5-Iodobenzene-1,3-diol, is a useful research compound. Its molecular formula is C6H5IO2 and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodobenzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodobenzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
5-ヨードベンゼン-1,3-ジオール: は、特にさまざまなヨウ素(III)試薬の前駆体として、有機合成において貴重な化合物です。これらの試薬は、C-H官能基化において有用であることが知られています。これは、水素原子を他の原子または基で選択的に置き換えることによって有機分子を修飾する方法です。 このプロセスは、高い精度で複雑な分子を作成するために重要です .
酸化剤
ヨウ素含有量のため、5-ヨードベンゼン-1,3-ジオールは酸化剤として作用することができます。 有機化学では、酸化剤は分子中の酸素または他のより電気陰性な元素への結合数を増加させるために使用されます。これは、官能基を変換し、新しい化合物を合成する際に不可欠です .
複素環式化合物の合成
この化合物は、複素環式化合物の合成に役立ちます。 これらの構造は、少なくとも1つの炭素以外の原子を含む環であり、多くの医薬品や農薬に広く存在するため、重要な有機化合物のクラスです .
求核試薬
5-ヨードベンゼン-1,3-ジオール: は求核試薬として機能し、これは新しい化学結合を形成するために電子対を受け入れることができることを意味します。 求核試薬は、置換や付加など、求核試薬と反応する多くの有機反応において不可欠です .
触媒前駆体
この化合物は、特にルテニウム(II)を含む反応において、触媒の前駆体としても使用できます。 触媒は、プロセスで消費されることなく化学反応の速度を上げる物質であり、産業プロセスや実験室研究に不可欠です .
Safety and Hazards
The safety data sheet for iodobenzene, a related compound, suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling it .
Relevant Papers
A paper titled “Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes” discusses the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB) . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This might be relevant as it discusses a similar compound and its synthesis.
作用機序
Target of Action
Iodobenzene, a related compound, has been shown to interact with endoglucanase f in clostridium cellulolyticum .
Mode of Action
Iodobenzene, a structurally similar compound, is known to participate in various reactions via oxidative addition
Result of Action
Iodobenzene has been shown to have inhibitory and excitatory effects on the antennal benzoic acid receptor cells of the female silk moth bombyx mori
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodobenzene-1,3-diol. For instance, iodobenzene, a related compound, can be released into the environment through various waste streams and can degrade in the atmosphere due to photochemically generated hydroxyl radicals . The environmental stability and reactivity of 5-Iodobenzene-1,3-diol may be influenced by similar factors.
生化学分析
Biochemical Properties
It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond . This suggests that 5-Iodobenzene-1,3-diol may also exhibit high reactivity in biochemical reactions.
Molecular Mechanism
It is known that iodobenzene can serve as a substrate for the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene
特性
IUPAC Name |
5-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQDUNYLFCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346966 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-43-1 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


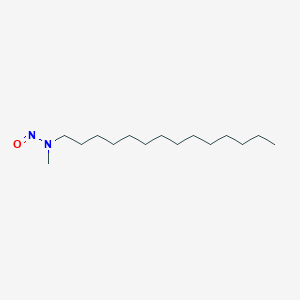
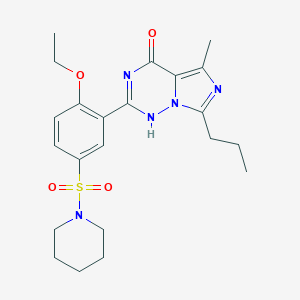
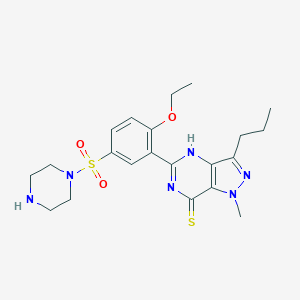
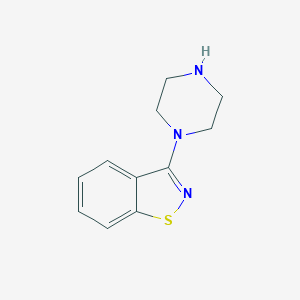

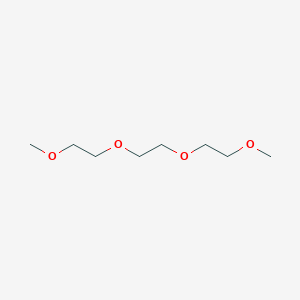

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)


![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

